molecular formula C19H20F2N2O3S B2550638 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide CAS No. 1021090-34-5

2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B2550638
CAS No.: 1021090-34-5
M. Wt: 394.44
InChI Key: KLIOSFBVUJYRHV-UHFFFAOYSA-N
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Description

2-[1-(4-Fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine core that is strategically functionalized with a 4-fluorobenzenesulfonyl group and a fluorophenylacetamide moiety. The sulfonyl group is an electron-withdrawing moiety known to enhance metabolic stability and influence the binding specificity of small molecules to biological targets . Compounds with this general structural motif, particularly N-benzylpiperidinyl acetamide analogs, have been investigated as high-affinity ligands for sigma receptors, which are implicated in a range of central nervous system (CNS) disorders and oncological processes . The presence of the 4-fluorobenzenesulfonyl group also aligns with structural elements found in patented compounds acting as modulators of other targets, such as the TRPA1 channel . In a research setting, this molecule serves as a valuable building block for the synthesis of more complex derivatives and is a key intermediate for probing structure-activity relationships (SAR). It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3S/c20-14-8-10-16(11-9-14)27(25,26)23-12-4-3-5-15(23)13-19(24)22-18-7-2-1-6-17(18)21/h1-2,6-11,15H,3-5,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIOSFBVUJYRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with the 4-fluorobenzenesulfonyl group. The acetamide moiety is introduced in the final step. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is common to monitor the reaction progress and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can result in the replacement of fluorine atoms with other functional groups .

Scientific Research Applications

2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural and functional attributes:

Compound Name Piperidine Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-Fluorobenzenesulfonyl at position 1 N-(2-fluorophenyl) C₁₉H₁₉F₂N₂O₃S 393.43 Sulfonyl, fluorophenyl, acetamide
Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide) Phenethyl at position 4 N-(2-fluorophenyl), methoxy C₂₂H₂₇FN₂O₂ 376.47 Methoxy, phenethyl, acetamide
Para-fluorofentanyl (N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide) Phenethyl at position 4 N-(4-fluorophenyl), propionamide C₂₂H₂₆FN₂O 368.46 Propionamide, phenethyl
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Methylbenzenesulfonyl on piperazine N-(4-fluorophenyl) C₂₀H₂₂FN₃O₃S 419.47 Tosyl, piperazine, acetamide
2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide 4-Methylpiperidinyl sulfonyl on phenyl N-(4-methoxyphenyl) C₂₁H₂₆N₂O₄S 414.51 Methoxyphenyl, sulfonylpiperidinyl
Key Observations:
  • Piperidine Modifications : The target compound’s 4-fluorobenzenesulfonyl group distinguishes it from phenethyl-substituted opioids (e.g., ocfentanil) and tosyl-containing analogs (e.g., ). Sulfonyl groups may reduce blood-brain barrier permeability compared to lipophilic phenethyl groups .
  • Acetamide Variations : The 2-fluorophenyl substituent aligns with ocfentanil but differs from para-fluorofentanyl’s 4-fluorophenyl, which affects receptor binding affinity .
  • Pharmacological Implications: Methoxy or propionamide groups in analogs enhance opioid receptor activity, while sulfonyl groups may shift activity toward non-opioid targets (e.g., acetylcholinesterase inhibition) .

Pharmacological and Regulatory Considerations

  • Acetylcholinesterase Inhibition : Compounds with bulkier sulfonyl groups (e.g., ) show activity in acetylcholinesterase inhibition assays, suggesting a possible secondary mechanism for the target compound .
  • Regulatory Status : The target compound is listed in international drug control conventions, reflecting its structural similarity to controlled fentanyl analogs .

Biological Activity

2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide is a novel compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure

The compound is characterized by:

  • Piperidine Ring : A six-membered ring containing nitrogen, which is common in many bioactive compounds.
  • Fluorobenzenesulfonyl Group : Enhances lipophilicity and may influence receptor binding.
  • Fluorophenyl Acetamide : Imparts additional pharmacological properties.

The biological activity of 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide is believed to be mediated through interactions with various biological targets, including:

  • Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptors : It could modulate receptor activity, leading to downstream signaling effects.

Pharmacological Properties

  • Anti-inflammatory Activity : Preliminary studies indicate that the compound inhibits nitric oxide production in RAW264.7 cells stimulated by lipopolysaccharides, suggesting potential as an anti-inflammatory agent.
  • Analgesic Properties : Its piperidine structure suggests possible analgesic effects, similar to other piperidine derivatives that have shown pain-relieving properties in clinical settings.

Synthesis

The synthesis of 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide typically involves several steps:

  • Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
  • Sulfonylation : Introduction of the sulfonyl group via reactions with sulfonyl chlorides.
  • Nucleophilic Substitution : Attaching the fluorophenyl groups through nucleophilic substitution reactions.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into potential applications:

StudyCompoundBiological ActivityKey Findings
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methylphenyl)ethanediamideAnti-inflammatoryInhibits nitric oxide production in RAW264.7 cells.
N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamideEnzyme inhibitionPotent inhibitor of α-l-fucosidases with IC50 values as low as 0.0079 μM.
Various piperidine derivativesAnalgesic effectsDemonstrated pain relief in preclinical models.

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